Benzyl 2-(3-bromo-4-fluorophenoxy)acetate
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Overview
Description
Benzyl 2-(3-bromo-4-fluorophenoxy)acetate is an organic compound with the molecular formula C15H12BrFO3 and a molecular weight of 339.15 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-(3-bromo-4-fluorophenoxy)acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-bromo-4-fluorophenoxy)acetate typically involves the reaction of benzyl bromoacetate with 3-bromo-4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(3-bromo-4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Ester Hydrolysis: Formation of 3-bromo-4-fluorophenol and benzyl alcohol.
Scientific Research Applications
Benzyl 2-(3-bromo-4-fluorophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-(3-bromo-4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and activity .
Comparison with Similar Compounds
- Benzyl 2-(4-bromo-2-fluorophenoxy)acetate
- Benzyl 2-(3-chloro-4-fluorophenoxy)acetate
- Benzyl 2-(3-bromo-4-chlorophenoxy)acetate
Comparison: Benzyl 2-(3-bromo-4-fluorophenoxy)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
benzyl 2-(3-bromo-4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c16-13-8-12(6-7-14(13)17)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRMIGPUBHTSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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